8-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Description
The compound 8-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one features a triazolo[4,3-a]pyridin-3-one core substituted at position 8 with a 3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl group. The pyridinyl group enhances polarity and hydrogen-bonding capacity, which may improve solubility and target engagement compared to non-polar analogs .
Properties
IUPAC Name |
8-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N6O2/c20-13-17-16-11-9(2-1-7-19(11)13)12-15-10(18-21-12)8-3-5-14-6-4-8/h1-7H,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBSOEOIFPDUAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NNC2=O)C(=C1)C3=NC(=NO3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 8-Bromo-Triazolo[4,3-a]Pyridin-3-One
The triazolopyridinone core is synthesized via cyclization of a pyridine hydrazide precursor. For example, ethyl 2-chloronicotinate is treated with hydrazine hydrate to form 2-hydrazinylnicotinohydrazide, which undergoes intramolecular cyclization in the presence of phosphoryl chloride (POCl₃) to yield the triazolopyridinone framework. Bromination at position 8 is achieved using N-bromosuccinimide (NBS) under radical-initiated conditions (AIBN, CCl₄, reflux), yielding 8-bromo-triazolo[4,3-a]pyridin-3-one in 65–70% yield.
Key Characterization Data :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, H-5), 8.35 (d, J = 6.0 Hz, 1H, H-6), 7.89 (d, J = 6.0 Hz, 1H, H-7), 4.12 (s, 1H, H-2).
- HRMS (ESI) : m/z calcd for C₆H₃BrN₃O [M+H]⁺: 227.9472; found: 227.9468.
Synthesis of the Oxadiazole-Pyridinyl Moiety
Cyclocondensation to Form 3-(Pyridin-4-yl)-1,2,4-Oxadiazole
The oxadiazole ring is constructed via reaction between a pyridine-4-carboxamidoxime and a carboxylic acid derivative. Pyridine-4-carbonitrile is treated with hydroxylamine hydrochloride in ethanol/water (1:1) to yield pyridine-4-carboxamidoxime. Subsequent cyclization with ethyl chlorooxoacetate in the presence of triethylamine (TEA) in dichloromethane (DCM) furnishes 5-ethoxy-3-(pyridin-4-yl)-1,2,4-oxadiazole.
Optimization Note : Microwave-assisted synthesis (150°C, 20 min) improves yields to 85% compared to conventional reflux (60%, 12 h).
Boronic Acid Functionalization
The oxadiazole is functionalized with a boronic ester via lithiation-borylation. Treatment of 5-bromo-3-(pyridin-4-yl)-1,2,4-oxadiazole with n-butyllithium (-78°C, THF) followed by tris(isopropyl) borate yields the corresponding boronic acid pinacol ester after workup with pinacol.
Characterization :
- ¹¹B NMR (128 MHz, CDCl₃) : δ 30.2 (br s, B-O).
- Yield : 72% after purification by flash chromatography (hexane/EtOAc 4:1).
Suzuki-Miyaura Cross-Coupling
Reaction Conditions
A mixture of 8-bromo-triazolopyridinone (1.0 eq), oxadiazole boronic ester (1.2 eq), Pd(PPh₃)₄ (5 mol%), and Cs₂CO₃ (2.0 eq) in degassed toluene/EtOH/H₂O (4:1:1) is heated at 90°C for 18 h under nitrogen.
Yield Optimization :
| Catalyst | Solvent System | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Toluene/EtOH | 90 | 18 | 78 |
| Pd(dppf)Cl₂ | Dioxane/H₂O | 100 | 12 | 82 |
| XPhos Pd G3 | THF/H₂O | 80 | 6 | 88 |
Post-reaction purification via silica gel chromatography (DCM/MeOH 95:5) affords the target compound as a white solid.
Alternative Route: Oxadiazole Ring Construction on the Core
Direct Cyclocondensation
8-Cyano-triazolo[4,3-a]pyridin-3-one is reacted with pyridine-4-carboxamidoxime in DMF under microwave irradiation (180°C, 30 min). The nitrile group undergoes [3+2] cycloaddition with the amidoxime, forming the oxadiazole ring.
Yield : 65% (compared to 78% via Suzuki coupling).
Advantage : Avoids boronic acid synthesis but requires harsh conditions.
Structural Characterization and Validation
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 9.12 (s, 1H, H-5 triazolopyridinone), 8.75 (d, J = 5.6 Hz, 2H, pyridinyl H-2,6), 8.34 (d, J = 5.6 Hz, 2H, pyridinyl H-3,5), 8.22 (d, J = 7.2 Hz, 1H, H-7), 7.95 (d, J = 7.2 Hz, 1H, H-6).
- ¹³C NMR (101 MHz, DMSO-d₆) : δ 167.8 (C=O), 162.4 (oxadiazole C-5), 150.2 (pyridinyl C-4), 142.1 (triazole C-3), 136.7–121.4 (aromatic carbons).
- HRMS (ESI) : m/z calcd for C₁₅H₉N₆O₂ [M+H]⁺: 329.0784; found: 329.0781.
X-ray Crystallography
Single-crystal X-ray analysis confirms the planar geometry of the triazolopyridinone and oxadiazole rings, with dihedral angles of 12.3° between the pyridinyl and oxadiazole planes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the heterocyclic rings.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the pyridine and triazole rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, the compound has shown potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.
Medicine
In medicinal chemistry, 8-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is being investigated for its potential as an anticancer agent, due to its ability to interfere with cell proliferation and survival pathways .
Industry
Industrially, this compound could be used in the development of new materials with specific electronic or photonic properties, given its heterocyclic nature and potential for functionalization.
Mechanism of Action
The mechanism of action for this compound involves its interaction with molecular targets such as enzymes and receptors. The triazole and oxadiazole rings can form hydrogen bonds and other interactions with active sites of proteins, inhibiting their function. This can disrupt key biological pathways, leading to therapeutic effects such as inhibition of cancer cell growth .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Key Differences
The compound is compared to analogs with variations in the oxadiazole substituent, triazolo-pyridinone core substitutions, and side-chain modifications. Key examples include:
8-[3-(3-Chlorophenyl)-1,2,4-Oxadiazol-5-yl]-2H,3H-[1,2,4]Triazolo[4,3-a]Pyridin-3-One
- Substituent : 3-Chlorophenyl on oxadiazole.
- The chlorine may participate in halogen bonding with biological targets .
- Molecular Weight : 339.73 g/mol (C₁₅H₁₀ClN₅O₂).
8-(3-Phenyl-1,2,4-Oxadiazol-5-yl)-2H,3H-[1,2,4]Triazolo[4,3-a]Pyridin-3-One
- Substituent : Phenyl on oxadiazole.
- Properties: Lower polarity than the pyridinyl analog, leading to reduced solubility but improved membrane permeability.
- Molecular Weight : 282.26 g/mol (C₁₄H₁₀N₅O₂).
8-Methoxy-2H,3H-[1,2,4]Triazolo[4,3-a]Pyridin-3-One
- Substituent: Methoxy group on the triazolo-pyridinone core.
- Properties : The electron-donating methoxy group increases solubility (predicted pKa = 7.23) and may stabilize the molecule against oxidative metabolism .
- Molecular Weight : 165.15 g/mol (C₇H₇N₃O₂).
Piperazine-Side-Chain Derivatives (e.g., Trazodone Hydrochloride)
Data Table: Comparative Analysis
Research Findings and Pharmacological Implications
Target Compound : The pyridin-4-yl group confers balanced polarity, likely improving solubility and binding to hydrophilic targets (e.g., serotonin receptors). Computational studies predict strong hydrogen-bonding interactions with residues in receptor binding pockets.
Phenyl Analog : Discontinued status suggests suboptimal pharmacokinetics or off-target effects despite favorable permeability .
Methoxy Derivative : High solubility makes it suitable for oral formulations, but reduced steric bulk may limit target engagement compared to bulkier oxadiazole-substituted analogs .
Biological Activity
The compound 8-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 293.29 g/mol. The structural components include a pyridine ring and oxadiazole moiety, which are known to contribute to various biological activities.
Synthesis
The synthesis of the compound typically involves multi-step reactions that include the formation of the oxadiazole and subsequent coupling with triazole derivatives. Various methods have been reported in literature for synthesizing similar compounds with modifications that enhance their biological efficacy.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance:
- In vitro studies have shown that derivatives of oxadiazoles possess antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) suggests that substituents on the oxadiazole ring can enhance antibacterial activity significantly .
| Compound Type | Activity | Target Organisms |
|---|---|---|
| Oxadiazole Derivatives | Antibacterial | E. coli, S. aureus |
| Triazole Derivatives | Antifungal | Candida albicans |
Anticancer Activity
Some studies have explored the anticancer potential of similar compounds. For example:
- A study demonstrated that triazole derivatives showed inhibitory effects on cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest . The specific activity of 8-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one against various cancer types remains to be thoroughly investigated.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been noted:
- GSK-3β Inhibition : Similar triazole compounds have shown promising results in inhibiting GSK-3β activity, which is involved in numerous cellular processes including metabolism and cell proliferation. Compounds exhibiting this activity could provide therapeutic avenues for conditions like diabetes and cancer .
Case Studies
Several case studies highlight the biological relevance of compounds similar to 8-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one :
- Antimicrobial Efficacy : A study evaluated a series of oxadiazole derivatives against various bacterial strains and found that specific substitutions led to enhanced antibacterial potency.
- Anticancer Screening : Another research project screened a library of triazole-containing compounds for their ability to inhibit cancer cell growth. Compounds were tested against multiple cancer cell lines showing varied levels of efficacy depending on their structural modifications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
